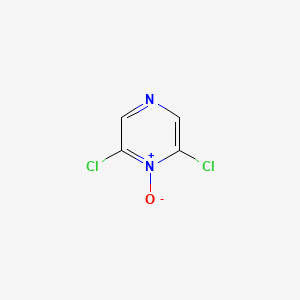

![molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6](/img/structure/B1313986.png)

3-[(2-Trifluoromethyl)phenyl]-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

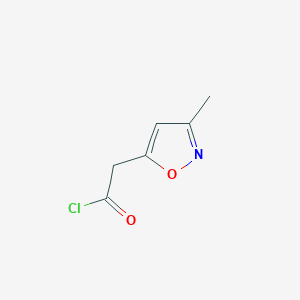

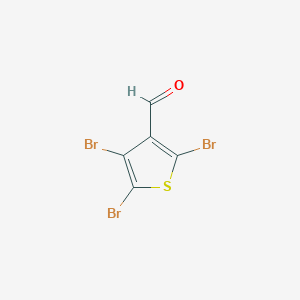

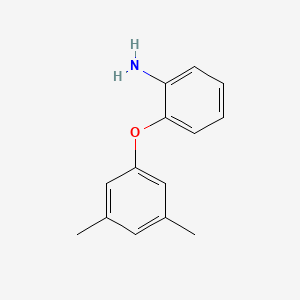

“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .

Molecular Structure Analysis

The molecular structure of “3-[(2-Trifluoromethyl)phenyl]-1-propene” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .

Applications De Recherche Scientifique

Synthesis and Investigation of Spectroelectrochemical Properties

- Overview : A study focused on synthesizing new compounds including 3-[(2-Trifluoromethyl)phenyl]-1-propene derivatives and analyzing their electrochemical and spectroelectrochemical properties. These findings indicate potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Efficient Catalysts for Flexible Propene/CO Copolymer Materials

- Insights : Research on nonsymmetric palladium complexes, including derivatives of 3-[(2-Trifluoromethyl)phenyl]-1-propene, found these to be efficient catalysts in producing high molecular weight polyketone materials. This application is significant in the development of new polymer materials (Meier et al., 2003).

Homodimerization of Terminal Olefins in Catalysis

- Application : A thorough DFT study explored the catalytic mechanism of homodimerization of terminal olefins, including 3-[(2-Trifluoromethyl)phenyl]-1-propene, using chelated ruthenium complexes. This research contributes to understanding catalytic processes in organic synthesis (Dang et al., 2012).

Synthesis and Analytical Characterization

- Research Focus : The synthesis of related compounds like 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through Grignard reaction and oxidation processes, offering insights into synthetic methods for similar trifluoromethyl compounds (Lin-lin, 2009).

DNA Binding and Urease Inhibition Studies

- Biological Interactions : Research on chalcones structurally similar to 3-[(2-Trifluoromethyl)phenyl]-1-propene demonstrated their strong interaction with DNA and potential urease inhibition, suggesting applications in biochemistry and pharmacology (Rasool et al., 2021).

Gold-Catalyzed Intermolecular Hydroalkoxylation

- Catalytic Processes : Studies on gold-catalyzed reactions involving monosubstituted allenes, including 3-[(2-Trifluoromethyl)phenyl]-1-propene, contribute to the advancement of organic synthesis methodologies (Zhang & Widenhoefer, 2008).

Orientations Futures

Mécanisme D'action

Target of Action

For instance, (S)-Fluoxetine, a compound with a similar trifluoromethylphenyl group, is known to interact with the transporter in Aquifex aeolicus .

Mode of Action

For example, Fluazinam, a compound with a trifluoromethyl group, acts by inhibiting the germination of spores and the development of infection structures .

Biochemical Pathways

For instance, microbial degradation of fluorinated drugs has been reported to impact several biochemical pathways .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

For instance, certain compounds with a trifluoromethyl group have been reported to cause severe eye damage .

Action Environment

Safety data sheets for similar compounds indicate that they are combustible materials and that their vapors may form explosive mixtures with air .

Propriétés

IUPAC Name |

1-prop-2-enyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGNZQCLVRNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496817 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62826-30-6 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

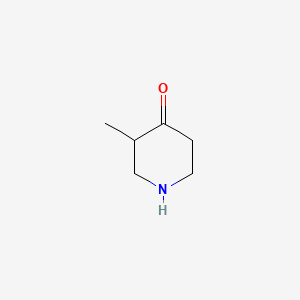

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)